Methyl 5-bromo-4-nitrothiophene-2-carboxylate

Beschreibung

Structural and Chemical Identity

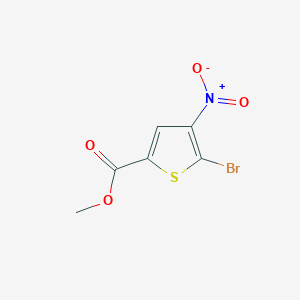

This compound exhibits a well-defined molecular structure based on the thiophene heterocyclic framework. The compound possesses the molecular formula C₆H₄BrNO₄S, indicating the presence of six carbon atoms, four hydrogen atoms, one bromine atom, one nitrogen atom, four oxygen atoms, and one sulfur atom within its molecular structure. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, reflecting the precise positioning of each functional group on the thiophene ring system.

The structural characterization reveals several critical molecular descriptors that define the compound's chemical behavior. The International Chemical Identifier string InChI=1S/C6H4BrNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3 provides a unique representation of the molecular connectivity. The corresponding Simplified Molecular-Input Line-Entry System notation COC(=O)C1=CC(=C(S1)Br)N+[O-] illustrates the electronic arrangement, particularly highlighting the nitro group's formal charge distribution. The International Chemical Identifier Key IKLHFNCFMCPBRU-UHFFFAOYSA-N serves as a fixed-length condensed representation for database searches and chemical informatics applications.

Physical property analysis indicates that the compound maintains a molecular weight of 266.07 grams per mole, positioning it within the range typical for substituted thiophene derivatives. The molecular architecture exhibits zero hydrogen bond donor sites, reflecting the absence of free hydroxyl or amine groups capable of donating hydrogen atoms in intermolecular interactions. Conversely, the structure contains multiple hydrogen bond acceptor sites, primarily associated with the nitro group oxygen atoms and the carbonyl oxygen of the ester functionality. The rotatable bond count of two indicates limited conformational flexibility, primarily arising from rotation around the ester linkage.

Table 1: Fundamental Molecular Properties of this compound

Thermodynamic properties further characterize the compound's behavior under various conditions. The boiling point has been calculated at 324.1°C under standard atmospheric pressure of 760 millimeters of mercury, indicating substantial thermal stability typical of aromatic heterocyclic compounds. Storage recommendations specify maintenance at temperatures between 2-8°C under nitrogen atmosphere to prevent degradation and maintain chemical integrity. These storage conditions reflect the compound's sensitivity to oxidative processes and thermal decomposition pathways.

The electronic structure of this compound demonstrates the profound influence of multiple electron-withdrawing substituents on the thiophene ring system. The nitro group at the 4-position introduces significant electron deficiency through both inductive and resonance effects, while the bromine atom at the 5-position contributes additional electron withdrawal through inductive mechanisms. The methyl ester group at the 2-position provides both electron-withdrawing character through the carbonyl functionality and serves as a synthetic handle for further chemical transformations.

Historical Context in Heterocyclic Chemistry

The development and characterization of this compound must be understood within the broader historical context of thiophene chemistry and heterocyclic compound research. The thiophene nucleus itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene, marking a pivotal moment in the understanding of sulfur-containing aromatic systems. Meyer's discovery emerged from observations that isatin formed a characteristic blue dye when mixed with sulfuric acid and crude benzene, a reaction that had long been attributed to benzene itself but was subsequently identified as arising from thiophene impurities.

The historical significance of thiophene's discovery extends beyond mere academic curiosity, as it established fundamental principles of heterocyclic chemistry that continue to influence contemporary research. Viktor Meyer's isolation of thiophene demonstrated that heteroatoms could replace carbon atoms in aromatic systems while maintaining aromaticity, challenging prevailing theories about aromatic stability and reactivity. This discovery provided one of the classic anecdotes of organic chemistry and established thiophene as a prototype for understanding five-membered heterocyclic systems.

The evolution of thiophene chemistry throughout the late 19th and early 20th centuries laid the groundwork for developing complex substituted derivatives such as this compound. Early synthetic methodologies focused on electrophilic substitution reactions, taking advantage of thiophene's enhanced reactivity compared to benzene. The planar five-membered ring structure of thiophene, with its characteristic bond angles of approximately 93° at sulfur and 109° at the carbon-sulfur junction, provided a stable platform for introducing multiple functional groups.

The systematic exploration of nitrothiophene derivatives gained prominence in medicinal chemistry during the mid-20th century, when researchers recognized their potential as antiprotozoal and antibacterial agents. Nitroheterocycles, including nitrothiophene compounds, occupied a special place in pharmaceutical research due to their unique biological activities and mechanisms of action. This historical development established the foundation for contemporary interest in compounds such as this compound as potential therapeutic agents.

Table 2: Historical Milestones in Thiophene Chemistry Relevant to this compound Development

The synthesis and characterization of this compound represent the culmination of decades of methodological advances in heterocyclic chemistry. The compound's first appearance in chemical databases in 2005 reflects the availability of sophisticated synthetic techniques capable of introducing multiple functional groups with precise regiocontrol. The successful preparation of such complex molecules demonstrates the maturation of thiophene chemistry from its serendipitous discovery to a sophisticated field enabling rational molecular design.

Contemporary research on this compound builds upon this rich historical foundation while addressing modern challenges in electronic materials and pharmaceutical development. The compound's applications in electronic materials research reflect the evolution of thiophene chemistry beyond traditional pharmaceutical applications toward advanced materials science. This diversification demonstrates the continued relevance of fundamental heterocyclic chemistry principles established over a century ago, while highlighting the adaptability of thiophene derivatives to emerging technological demands.

The historical trajectory from Viktor Meyer's accidental discovery to the rational design of complex derivatives such as this compound illustrates the progressive sophistication of organic synthesis and molecular characterization techniques. Modern analytical methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, enable precise structural determination and purity assessment that would have been impossible during the early periods of thiophene research. This analytical capability supports the development of highly pure compounds suitable for demanding applications in both research and industrial contexts.

Eigenschaften

IUPAC Name |

methyl 5-bromo-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO4S/c1-12-6(9)4-2-3(8(10)11)5(7)13-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLHFNCFMCPBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303321 | |

| Record name | Methyl 5-bromo-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38239-32-6 | |

| Record name | 38239-32-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 5-bromo-4-nitrothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Preparation

The precursor methyl thiophene-2-carboxylate is commercially available or can be synthesized by esterification of thiophene-2-carboxylic acid with methanol under acidic conditions.

Bromination

Selective bromination at the 5-position of methyl thiophene-2-carboxylate is generally achieved using bromine or N-bromosuccinimide (NBS) under controlled temperature conditions. Catalysts such as iron(III) bromide or Lewis acids can be employed to enhance regioselectivity.

Typical conditions:

| Reagent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromine | Acetic acid | 0–5 °C | 1–2 hours | 70–85 | Controlled addition to avoid dibromination |

| N-Bromosuccinimide (NBS) | CCl4 or CHCl3 | 0–25 °C | 3–4 hours | 65–80 | Radical bromination possible |

Nitration

Nitration at the 4-position of methyl 5-bromothiophene-2-carboxylate is performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–5 °C) to avoid over-nitration or ring degradation.

Reported procedure:

- Dissolve methyl 5-bromothiophene-2-carboxylate in concentrated sulfuric acid.

- Add fuming nitric acid dropwise under ice-cooling, maintaining temperature below 5 °C.

- Stir for 30 minutes at 0 °C to 5 °C.

- Quench the reaction by pouring into ice water.

- Isolate the precipitated methyl 5-bromo-4-nitrothiophene-2-carboxylate by filtration and wash thoroughly.

Yields typically range from 44% to 67% depending on scale and precise conditions.

Alternative One-Pot or Stepwise Approaches

Some literature suggests that bromination and nitration can be performed sequentially in one pot with intermediate workup steps to improve efficiency. However, careful monitoring is essential to maintain selectivity.

| Step | Reagents and Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Thiophene-2-carboxylic acid + MeOH + Acid catalyst | Methyl thiophene-2-carboxylate | >90 | Standard Fischer esterification |

| Bromination | Bromine, Acetic acid, 0–5 °C, 1–2 h | Methyl 5-bromothiophene-2-carboxylate | 70–85 | Controlled addition critical |

| Nitration | Fuming nitric acid + conc. sulfuric acid, 0–5 °C, 0.5 h | This compound | 44–67 | Temperature control essential |

- The nitration step is sensitive to temperature; exceeding 5 °C can lead to side reactions and lower selectivity.

- Use of fuming nitric acid in sulfuric acid provides the highest nitration efficiency.

- Bromination selectivity is improved by slow addition of bromine and maintaining low temperatures.

- Purification typically involves filtration of the precipitate and washing with water, followed by drying under reduced pressure.

- Characterization data such as ^1H NMR and mass spectrometry confirm the structure and purity of the final product.

The preparation of this compound is effectively achieved through sequential bromination and nitration of methyl thiophene-2-carboxylate. Maintaining low temperatures and controlled reagent addition are critical for high yields and regioselectivity. The nitration step using fuming nitric acid in sulfuric acid at 0–5 °C for 30 minutes is well-documented to afford yields up to 67%. Bromination typically precedes nitration and is conducted under similarly mild conditions to avoid overreaction.

This synthesis route is supported by multiple research reports and patent literature, providing a robust and reproducible method for preparing this important thiophene derivative.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-bromo-4-nitrothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), catalysts (palladium, copper).

Reduction: Reducing agents (hydrogen gas, sodium borohydride), catalysts (palladium on carbon), solvents (ethanol, methanol).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Major Products Formed

Substitution: Formation of various substituted thiophene derivatives.

Reduction: Formation of methyl 5-bromo-4-aminothiophene-2-carboxylate.

Oxidation: Formation of sulfoxides or sulfones of the thiophene ring.

Wissenschaftliche Forschungsanwendungen

Methyl 5-bromo-4-nitrothiophene-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of methyl 5-bromo-4-nitrothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological macromolecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations: Bromine and Nitro Positioning

Methyl 5-bromo-4-fluorothiophene-2-carboxylate (CAS: 395664-59-2)

- Molecular Formula : C₆H₄BrFO₂S

- Molecular Weight : 239.12 g/mol

- Key Differences: Replaces the nitro group (NO₂) with fluorine (F) at position 4.

- Impact :

Ethyl 5-bromo-4-nitrothiophene-2-carboxylate (CAS: 2160-52-3)

- Molecular Formula: C₇H₆BrNO₄S

- Molecular Weight : 280.10 g/mol

- Key Differences : Substitutes the methyl ester (COOCH₃) with an ethyl ester (COOCH₂CH₃).

- Impact :

Functional Group Variations: Ester and Nitro Modifications

Ethyl 3-chloro-4-fluoro-5-nitrobenzoate (CAS: 1431505-19-9)

- Molecular Formula: C₉H₇ClFNO₄

- Molecular Weight : 263.61 g/mol

- Key Differences : Replaces the thiophene ring with a benzene ring and introduces chloro (Cl) and fluoro (F) groups.

- Impact :

Comparative Data Table

Reactivity in Cross-Coupling Reactions

Solubility and Crystallinity

Biologische Aktivität

Methyl 5-bromo-4-nitrothiophene-2-carboxylate (CHBrNOS) is a synthetic organic compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a nitro group, which are significant for its biological activity. The structural formula is illustrated below:

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in drug metabolism. Notably, it has been shown to inhibit cytochrome P450 enzymes CYP1A2 and CYP2C19, which are crucial for the metabolism of many pharmaceuticals. This inhibition can lead to significant drug-drug interactions when co-administered with other medications that are substrates of these enzymes.

Key Mechanisms:

- Cytochrome P450 Inhibition : Impacts drug metabolism and potential toxicity.

- Reactive Intermediate Formation : The nitro group can undergo bioreduction, forming reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- Halogen Bonding : The presence of the bromine atom enhances binding affinity to various biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating efficacy through mechanisms such as inhibiting bacterial growth and disrupting membrane integrity .

Anticancer Potential

In addition to its antimicrobial activity, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against E. coli, Klebsiella spp. | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Cytochrome P450 Inhibition | Inhibits CYP1A2 and CYP2C19 |

Case Study: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of nitrothiophene derivatives, this compound exhibited potent activity against multidrug-resistant strains of E. coli and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, highlighting its potential as a novel antibacterial agent .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-4-nitrothiophene-2-carboxylate, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves sequential functionalization of a thiophene scaffold. A common approach is:

Nitration : Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions.

Bromination : Electrophilic bromination at the 5-position using Br₂ in acetic acid or N-bromosuccinimide (NBS) with catalytic Lewis acids.

Esterification : Protect the carboxylic acid group via methyl ester formation using methanol and catalytic H₂SO₄.

Q. Characterization :

- NMR : Confirm substitution patterns (e.g., NO₂ and Br positions) via ¹H/¹³C NMR. For example, the nitro group deshields adjacent protons, shifting signals downfield .

- HPLC : Assess purity (>95% by area normalization) .

- Melting Point : Compare with literature values (e.g., 155–156°C for related bromo-nitrothiophenes) .

Q. How can researchers verify the compound’s purity and structural integrity before use in reactions?

Methodological Answer: Use a multi-technique approach:

- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities. A C18 column and acetonitrile/water gradient are typical .

- Spectroscopy :

- ¹H NMR : Check for absence of extraneous peaks (e.g., unreacted starting materials).

- IR : Confirm ester carbonyl (C=O stretch ~1700 cm⁻¹) and nitro group (asymmetric stretch ~1520 cm⁻¹) .

- Elemental Analysis : Verify %C, %H, %N, and %S against theoretical values (e.g., C: 27.41%, H: 1.53% for C₆H₄BrNO₄S) .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (Br, NO₂) influence reactivity in cross-coupling reactions?

Methodological Answer: The nitro and bromo groups activate the thiophene ring toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling:

- Electronic Effects : NO₂ strongly deactivates the ring, directing electrophiles to the 3-position (meta to NO₂). Bromine acts as a leaving group in Pd-catalyzed couplings.

- Case Study : In Suzuki reactions, use Pd(PPh₃)₄ with arylboronic acids in THF/Na₂CO₃ (80°C). Monitor regioselectivity via LC-MS and compare with DFT-predicted charge distributions .

- Contradictions : Conflicting reactivity may arise if steric hindrance from the methyl ester limits access to the 5-bromo position. Optimize ligands (e.g., XPhos) or solvent polarity .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguous NOE or coupling patterns by determining the crystal structure. Refine data with SHELXL and visualize with ORTEP-3 . Example: A distorted thiophene ring puckering (Cremer-Pople parameters: θ = 15°, φ = 120°) may explain anomalous NMR shifts .

- Computational Modeling : Compare experimental ¹³C NMR shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values. Discrepancies >2 ppm suggest misassignment or conformational flexibility .

- Isotopic Labeling : Use deuterated analogs to confirm exchangeable proton assignments in complex spectra .

Q. How is conformational analysis of the thiophene ring performed using crystallographic data?

Methodological Answer:

Data Collection : Obtain high-resolution (<1.0 Å) X-ray diffraction data.

Refinement : Use SHELXL to model thermal displacement parameters and hydrogen bonding. Key metrics: R-factor <5%, wR₂ <10% .

Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring non-planarity. For example, a pseudo-envelope conformation (amplitude Q = 0.25 Å, phase φ = 36°) indicates steric strain from substituents .

Visualization : Generate ORTEP diagrams to highlight torsional angles and intermolecular interactions (e.g., C–H···O contacts between nitro and ester groups) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Methodological Answer:

- Temperature Control : Nitration at scale requires efficient cooling to avoid di-nitration byproducts. Use jacketed reactors with cryogenic circulation .

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .

- Catalyst Optimization : For bromination, switch from Br₂ to NBS to reduce handling risks. Monitor reaction progress via in-situ IR to detect Br₂ consumption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.